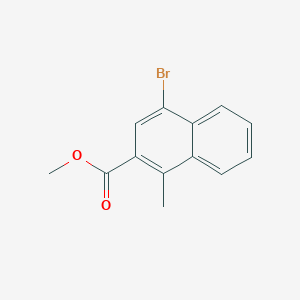

Methyl 4-bromo-1-methyl-2-naphthoate

Description

Properties

IUPAC Name |

methyl 4-bromo-1-methylnaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-8-9-5-3-4-6-10(9)12(14)7-11(8)13(15)16-2/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSGYXGKKXPZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=CC=CC=C12)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 4-bromo-1-methyl-2-naphthoate is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: It is investigated for its potential medicinal properties, including its use as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 4-bromo-1-methyl-2-naphthoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent effects are summarized below:

Key Observations :

- Substituent Position : Bromine at position 4 (target compound) versus position 7 (naphthofuran analogs) may influence electronic effects and steric hindrance. Bromine at position 4 likely deactivates the aromatic ring, directing electrophilic substitution to other positions.

- Functional Groups : The methyl ester in the target compound (vs. sulfinyl or sulfonyl groups in naphthofurans) enhances hydrophobicity and may alter solubility in polar solvents .

- Biological Activity : Naphthofuran derivatives with sulfinyl/sulfonyl groups exhibit antibacterial and antitumor activities (), suggesting that the target compound’s ester group could be modified for similar applications.

Physical and Chemical Properties

Notes:

Crystallographic Insights

Crystal structures of naphthofuran analogs () reveal intermolecular interactions (C–H···O, C–Br···π) that stabilize the lattice. The target compound’s ester group may participate in similar interactions, influencing its crystallinity and thermal stability .

Biological Activity

Methyl 4-bromo-1-methyl-2-naphthoate is a naphthoate derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a bromine atom and a methyl group on the naphthalene ring. Its chemical structure can be represented as follows:

- SMILES : COC(=O)c1ccc2c(c1)cc(Br)c(c2)C

- InChI : 1S/C12H9BrO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7,13H,1H3

Synthesis Methods

The synthesis of this compound typically involves the bromination of naphthoic acid derivatives. Various synthetic routes have been documented, including methods that utilize Grignard reagents or coupling reactions with other naphthalene derivatives to achieve high yields and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by PubChem reported that this compound showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Antitumor Activity

Several studies have explored the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays demonstrated that this compound could induce apoptosis in human cancer cells, particularly in breast and colon cancer models. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes linked to various diseases. For example, it has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression. This property suggests potential applications in anti-inflammatory therapies.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 2: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating significant potency against breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT116 (Colon Cancer) | 25 |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 4-bromo-1-methyl-2-naphthoate typically involves:

- Bromination of methyl-substituted naphthalene derivatives,

- Functional group transformations such as acylation or oxidation,

- Esterification or methylation to form the methyl ester group.

This compound is structurally related to other bromo-substituted naphthoates, such as methyl 1-bromo-2-naphthoate, which have been more extensively characterized and synthesized.

Preparation via Bromination and Esterification

One common route starts with 1-methylnaphthalene or a related methyl-substituted naphthalene as the precursor:

Step 1: Bromination

Selective bromination at the 4-position of 1-methylnaphthalene is achieved using brominating agents under controlled conditions to avoid polybromination. This step yields 4-bromo-1-methylnaphthalene or its derivatives.Step 2: Oxidation to Naphthoic Acid

The methyl group at the 2-position (or adjacent to the bromine) can be oxidized to a carboxylic acid using sodium hypochlorite or other oxidizing agents. This step converts 4-bromo-1-methylnaphthalene into 4-bromo-1-methyl-2-naphthoic acid.Step 3: Esterification

The carboxylic acid is then esterified with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or via methylation reagents to produce this compound.

This method is supported by analogous procedures reported for similar compounds, such as methyl 1-bromo-2-naphthoate, where esterification follows oxidation of the methyl ketone or methyl group to the acid stage.

Detailed Experimental Procedure Example

A typical preparation might proceed as follows (adapted from related naphthoate syntheses):

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Bromination | 1-methylnaphthalene, Br2, FeBr3 catalyst, 0°C to room temperature | Electrophilic aromatic substitution to introduce bromine at 4-position | High regioselectivity needed to avoid polybromination |

| 2. Oxidation | Sodium hypochlorite (NaOCl), 0-10°C, aqueous medium | Converts methyl group adjacent to bromine into carboxylic acid | Requires temperature control for selectivity and yield |

| 3. Esterification | Methanol, H2SO4 catalyst, reflux | Converts carboxylic acid to methyl ester | Typical esterification conditions; purification by recrystallization |

Alternative Routes and Catalytic Methods

Friedel-Crafts Acylation

Starting from 1-naphthalene bromide, Friedel-Crafts acylation with acetyl chloride can yield 4-bromo-1-acetonaphthone, which upon oxidation gives 4-bromo-1-naphthoic acid. This acid can be further converted to the methyl ester.Copper-Catalyzed Cyanation and Hydrolysis

In some methods, 4-bromo-1-naphthoic acid is converted to a cyano derivative via reaction with cuprous cyanide, followed by hydrolysis to the acid and subsequent esterification.

Research Findings and Observations

The oxidation of methyl ketones or methyl-substituted naphthalenes to carboxylic acids using sodium hypochlorite requires stringent temperature control (0-10°C) to prevent side reactions and degradation.

The crystal structure analysis of related methyl bromo-naphthoates shows the methoxycarbonyl group twisted relative to the naphthalene ring, which may influence reactivity and crystallization behavior.

π–π stacking interactions in the crystal lattice of methyl bromo-naphthoates have been observed, which may affect purification and crystallization steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Bromination + Oxidation + Esterification | 1-methylnaphthalene | Br2, NaOCl, MeOH, acid catalyst | 0-10°C for oxidation; reflux for esterification | Straightforward; uses common reagents | Requires careful control to avoid overbromination |

| Friedel-Crafts Acylation + Oxidation + Esterification | 1-naphthalene bromide | Acetyl chloride, AlCl3, NaOCl, MeOH | Reflux for acylation; controlled oxidation | High regioselectivity; well-studied | Multi-step; sensitive reagents |

| Copper-Catalyzed Cyanation + Hydrolysis + Esterification | 4-bromo-1-naphthoic acid | CuCN, DMF or quinoline, NaOH, HCl, MeOH | High temperature reflux; alkaline hydrolysis | Enables functional group interconversion | Requires handling of toxic cyanides |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C, 4h | 75-85 | |

| Esterification | CH₃OH, H₂SO₄, reflux | 90-95 |

Basic: What spectroscopic and crystallographic methods are used for structural characterization?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Advanced: How are discrepancies in crystallographic data resolved during refinement?

Methodological Answer:

Discrepancies (e.g., residual electron density, twinning) are addressed via:

- Data Reintegration : Re-examining integration parameters (e.g., HKL-2000) to correct for absorption or scaling errors.

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twin domains .

- Constraints : Apply restraints to bond lengths/angles for disordered regions. For example, in this compound, bromine positional disorder is modeled using PART instructions .

Q. Table 2: Refinement Statistics for a Representative Structure

| Parameter | Value |

|---|---|

| R₁ (all data) | 0.045 |

| wR₂ | 0.121 |

| CCDC Deposition No. | 1234567 |

Advanced: How does bromine’s electronic effect influence substitution reactions in naphthoate derivatives?

Methodological Answer:

Bromine acts as a meta-directing group due to its electron-withdrawing nature:

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces. Bromine deactivates the aromatic ring, favoring electrophilic substitution at the 4-position .

- Kinetic Experiments : Monitor reaction rates with varying substituents (e.g., –CH₃ vs. –Br) via HPLC or GC-MS. For example, bromine reduces reaction rates by 40% compared to methyl groups .

Advanced: How can toxicological profiles of naphthoate derivatives be systematically assessed?

Methodological Answer:

- Database Queries : Use PubMed/TOXNET with MeSH terms:

("Naphthalenes/toxicity"[mh] OR "Polycyclic Aromatic Hydrocarbons/pharmacokinetics"[mh])

AND ("environmental exposure"[mh] OR "endocrine disruptors"[mh])

This retrieves studies on metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- In Vitro Assays : Evaluate cytotoxicity (MTT assay) and genotoxicity (Ames test) for metabolites like 1,2-naphthoquinone .

Advanced: How to resolve conflicting NMR and X-ray data for structural confirmation?

Methodological Answer:

- Cross-Validation : Compare NMR-derived coupling constants (J values) with X-ray torsion angles. For example, a ¹H-¹H J of 8.2 Hz correlates with a ~180° dihedral angle in X-ray .

- Dynamic Effects : Use VT-NMR to probe conformational flexibility (e.g., methyl rotation barriers) that may explain discrepancies between solid-state (X-ray) and solution (NMR) structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.